molecular formula C20H19NO6S B3629506 4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

Cat. No.: B3629506
M. Wt: 401.4 g/mol
InChI Key: UFIHDKNJFFNGBU-UHFFFAOYSA-N
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Description

4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is a complex organic compound with a molecular formula of C20H19NO6S This compound features a benzyl group substituted with a propylsulfonyl group and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is functionalized with a propylsulfonyl group through a sulfonation reaction.

    Coupling with Isoindoline-1,3-dione: The functionalized benzyl intermediate is then coupled with isoindoline-1,3-dione under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonyl group or the isoindoline-1,3-dione moiety.

    Substitution: The benzyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is unique due to its specific substitution pattern and the presence of both sulfonyl and isoindoline-1,3-dione groups

Properties

IUPAC Name

(4-propylsulfonylphenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c1-2-11-28(25,26)15-9-7-14(8-10-15)13-27-18(22)12-21-19(23)16-5-3-4-6-17(16)20(21)24/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIHDKNJFFNGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 2
Reactant of Route 2
4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 3
Reactant of Route 3
4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 4
Reactant of Route 4
4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 5
4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Reactant of Route 6
Reactant of Route 6
4-(Propylsulfonyl)benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

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